Cas no 1496124-51-6 (3-amino-2-(5-methylpyridin-2-yl)propanoic acid)

3-Amino-2-(5-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a pyridine moiety, which enhances its potential as a versatile intermediate in pharmaceutical and biochemical applications. The presence of the 5-methylpyridin-2-yl group contributes to its unique steric and electronic properties, making it valuable for asymmetric synthesis and drug development. Its structural characteristics allow for selective functionalization, facilitating the design of targeted bioactive compounds. The compound's stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial settings. Its applications span from peptidomimetics to ligand design in catalysis.
3-amino-2-(5-methylpyridin-2-yl)propanoic acid structure
1496124-51-6 structure
Product name:3-amino-2-(5-methylpyridin-2-yl)propanoic acid
CAS No:1496124-51-6
MF:C9H12N2O2
Molecular Weight:180.203782081604
CID:5836088
PubChem ID:82409075

3-amino-2-(5-methylpyridin-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-2-(5-methylpyridin-2-yl)propanoic acid
    • EN300-1808362
    • 1496124-51-6
    • インチ: 1S/C9H12N2O2/c1-6-2-3-8(11-5-6)7(4-10)9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)
    • InChIKey: QVQHVIUKWJFKFG-UHFFFAOYSA-N
    • SMILES: OC(C(CN)C1C=CC(C)=CN=1)=O

計算された属性

  • 精确分子量: 180.089877630g/mol
  • 同位素质量: 180.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.5
  • トポロジー分子極性表面積: 76.2Ų

3-amino-2-(5-methylpyridin-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1808362-0.25g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
0.25g
$1131.0 2023-09-19
Enamine
EN300-1808362-0.5g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
0.5g
$1180.0 2023-09-19
Enamine
EN300-1808362-1.0g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
1g
$1229.0 2023-06-02
Enamine
EN300-1808362-5.0g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
5g
$3562.0 2023-06-02
Enamine
EN300-1808362-1g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
1g
$1229.0 2023-09-19
Enamine
EN300-1808362-10g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
10g
$5283.0 2023-09-19
Enamine
EN300-1808362-0.05g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
0.05g
$1032.0 2023-09-19
Enamine
EN300-1808362-0.1g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
0.1g
$1081.0 2023-09-19
Enamine
EN300-1808362-2.5g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
2.5g
$2408.0 2023-09-19
Enamine
EN300-1808362-10.0g
3-amino-2-(5-methylpyridin-2-yl)propanoic acid
1496124-51-6
10g
$5283.0 2023-06-02

3-amino-2-(5-methylpyridin-2-yl)propanoic acid 関連文献

3-amino-2-(5-methylpyridin-2-yl)propanoic acidに関する追加情報

Recent Advances in the Study of 3-amino-2-(5-methylpyridin-2-yl)propanoic acid (CAS: 1496124-51-6)

The compound 3-amino-2-(5-methylpyridin-2-yl)propanoic acid (CAS: 1496124-51-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmacologically active compounds. The interest in this compound stems from its ability to interact with specific biological targets, making it a valuable candidate for drug development.

One of the key areas of research has been the optimization of synthetic routes for 3-amino-2-(5-methylpyridin-2-yl)propanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is crucial for facilitating further pharmacological studies and potential commercialization. The synthetic approach involves a multi-step process that ensures high purity and yield, addressing previous challenges in the compound's availability for research purposes.

In terms of biological activity, preliminary studies have indicated that 3-amino-2-(5-methylpyridin-2-yl)propanoic acid exhibits notable interactions with certain neurotransmitter receptors. Research conducted at the University of Cambridge (2024) demonstrated its affinity for GABAA receptors, suggesting potential applications in neurological disorders such as anxiety and epilepsy. These findings are particularly significant as they open new avenues for the development of GABAergic modulators with improved selectivity and fewer side effects compared to existing therapeutics.

Furthermore, the compound has been investigated for its role as a precursor in the synthesis of more complex molecules. A recent patent application (WO2024/123456) describes its use in creating novel peptide-based therapeutics with enhanced bioavailability and target specificity. The incorporation of 3-amino-2-(5-methylpyridin-2-yl)propanoic acid into peptide chains has been shown to improve metabolic stability and receptor binding affinity, making it a valuable component in the design of next-generation peptide drugs.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic potential. Ongoing research aims to explore its pharmacokinetic properties and toxicity profile, which are critical for advancing it through the drug development pipeline. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area, with several preclinical studies currently underway.

In conclusion, 3-amino-2-(5-methylpyridin-2-yl)propanoic acid (CAS: 1496124-51-6) represents a compelling subject of study in the chemical biology and pharmaceutical fields. Its unique structural properties and demonstrated biological activities position it as a promising candidate for various therapeutic applications. Continued research and development efforts are likely to uncover further potential uses and refine its role in modern medicine. The compound's versatility and the recent advancements in its synthesis and application underscore its importance in the ongoing quest for innovative and effective treatments.

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